molecular formula C13H12O B1664174 4-Methoxybiphenyl CAS No. 613-37-6

4-Methoxybiphenyl

Cat. No. B1664174
CAS RN: 613-37-6
M. Wt: 184.23 g/mol
InChI Key: RHDYQUZYHZWTCI-UHFFFAOYSA-N
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Description

4-Methoxybiphenyl, also known as 4-Phenylanisole, is a chemical compound with the molecular formula C13H12O . It is used as an intermediate in the preparation of biphenyl derivatives, which are potential downregulators of VEGF protein secretion and telomerase-related gene expressions .


Synthesis Analysis

The synthesis of 4-Methoxybiphenyl can be achieved using Pd-Containing Catalysts based on a Polymeric Matrix of Functionalized Hypercrosslinked Polystyrene . The catalyst allows achieving conversion of 4-bromoanisole higher than 98% for less than 1 hour at mild reaction conditions and in the absence of a phase transfer agent .


Molecular Structure Analysis

The molecular structure of 4-Methoxybiphenyl consists of two benzene rings connected by a single bond, with one of the rings having a methoxy (OCH3) group attached .


Chemical Reactions Analysis

4-Methoxybiphenyl has been used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) . It also plays a role in the reversible hydrogenation/dehydrogenation of aromatic molecules, known as liquid organic hydrogen carriers .


Physical And Chemical Properties Analysis

4-Methoxybiphenyl is a white powder with a melting point of 86-90 °C and a boiling point of 157 °C at 10 mmHg . It has a molecular weight of 184.23 and a density of 1.0278 .

Scientific Research Applications

Photolytic Generation and Detection

  • Phenylium Ions in Solution : The 4-methoxyphenylium ion has been generated in the triplet state by photolysis of 4-chloroanisole in polar media, marking the first detection of a phenylium ion in solution via flash photolysis. This ion offers a novel route to various cationic intermediates under mild conditions, leading to products like allylanisoles or beta-alkoxyalkylanisoles (Manet et al., 2008).

Molecular Structure and Spectroscopy

  • Molecular Properties Analysis : Detailed studies on 4-Methoxy-4'-Nitrobiphenyl (4M4'NBPL) using various computational methods revealed insights into its molecular structure, vibrational properties, and electronic structure. This research also highlighted its potential as a nonlinear optical material (Govindarasu & Kavitha, 2014).

Corrosion Inhibition

  • Corrosion Control in Steel : Compounds related to 4-Methoxybiphenyl demonstrated significant corrosion inhibition properties for mild steel in acidic media. These findings are crucial for industrial applications in corrosion control (Bentiss et al., 2009).

Biodesulfurization

  • Pathway in Biodesulfurization : Research on biodesulfurization of organosulfur compounds by Mycobacterium sp. showed the transformation of 2-hydroxybiphenyl to 2-methoxybiphenyl, indicating a new pathway for fossil fuel desulfurization (Chen et al., 2009).

Antioxidant Activity

  • Enzyme-Catalyzed Polymerization : Poly(4-methoxyphenol) was synthesized using enzymatic catalysts and showed excellent antioxidant properties, suggesting its potential use as an efficient antioxidant agent (Zheng et al., 2013).

Crystal Structure Analysis

  • "Coplanar" Polychlorinated Biphenyl Derivative : The crystal structure of 4-methoxy-3, 3', 5'-trichlorobiphenyl, a derivative of PCB, was analyzed to understand its torsion angle and molecular alignment. This study contributes to the understanding of PCB structures and their environmental impact (Lehmler et al., 2002).

Drug Synthesis and Properties

  • Synthesis of Mannich Bases : Research on Mannich bases, including compounds with 4-methoxyphenyl components, examined their potential as anticancer drugs and their photon and charged particles protecting features. This provides valuable insights for drug development in oncology and nuclear medicine (Yılmaz et al., 2020).

Liquid Crystals

  • Crystal Structure of Biphenyl-Ester : Studies on 4-substituted phenyl 4'-substituted biphenyl-4-carboxylates, including those with methoxy groups, revealed their enantiotropic nematogenic properties and distinct crystal structures. This research is significant for developing advanced materials in liquid crystal technology (Hori et al., 2005).

Safety And Hazards

4-Methoxybiphenyl may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

properties

IUPAC Name

1-methoxy-4-phenylbenzene
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InChI

InChI=1S/C13H12O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RHDYQUZYHZWTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
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Molecular Formula

C13H12O
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DSSTOX Substance ID

DTXSID2060620
Record name 1,1'-Biphenyl, 4-methoxy-
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Molecular Weight

184.23 g/mol
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Physical Description

Solid; [HSDB] White solid; [MSDSonline]
Record name 4-Methoxybiphenyl
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Boiling Point

157 °C AT 10 MM HG
Record name 4-METHOXYBIPHENYL
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Solubility

INSOL IN WATER; SOL IN ETHER, ETHANOL
Record name 4-METHOXYBIPHENYL
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Density

1.0278 AT 100 °C/4 °C
Record name 4-METHOXYBIPHENYL
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Vapor Pressure

0.000799 [mmHg]
Record name 4-Methoxybiphenyl
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Product Name

4-Methoxybiphenyl

Color/Form

PLATES FROM ALCOHOL

CAS RN

613-37-6
Record name 4-Methoxybiphenyl
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Record name 4-METHOXYBIPHENYL
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Record name 1,1'-Biphenyl, 4-methoxy-
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Melting Point

90 °C
Record name 4-METHOXYBIPHENYL
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Synthesis routes and methods I

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), and potassium fluoride (174 mg, 3.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) and 4-chloroanisole (0.123 mL, 1.0 mmol) were added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL), filtered through celite, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 176 mg (96%) of the title compound.
Quantity
0.123 mL
Type
reactant
Reaction Step One
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
183 mg
Type
reactant
Reaction Step Four
Quantity
174 mg
Type
reactant
Reaction Step Four
Quantity
2.2 mg
Type
catalyst
Reaction Step Four
Quantity
6 mg
Type
catalyst
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Yield
96%

Synthesis routes and methods II

Procedure details

An oven dried resealable Schlenk tube was purged with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 0.5 mol %), ligand 2 [Example 1] (5.9 mg, 0.015 mmol, 0.75 mol %), phenylboron dihydroxide (366 mg, 3.0 mmol), and potassium phosphate (850 mg, 4.0 mmol). The tube was purged with argon, and dioxane (6 mL), and 4-chloroanisole (0.24 mL, 2.0 mmol) were added through a rubber septum. The septum was removed, the tube was sealed with a teflon screw cap and the mixture was stirred at room temperature for two minutes, then heated to 100° C. with stirring until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (40 mL) and poured into a separatory funnel. The mixture was washed with 1M NaOH (40 mL), and the layers were separated. The aqueous layer was extracted with ether (40 mL), and the combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude material was then purified by flash chromatography on silica gel to give 347 mg (94%) of a white solid.
Quantity
366 mg
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

Methylation of 4-hydroxybiphenyl is carried out with dimethyl sulphate according to a conventional method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Bromobenzene (79 mg, 0.50 mmol) reacted with 4-methoxyphenylboronic acid (99 mg, 0.65 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.50 mmol) in THF solvent at room temperature to give the title compound (87 mg, 95%) as a white solid. The reaction of 4-chloroanisole (71 mg, 0.50 mmol) with phenylboronic acid (92 mg, 0.75 mmol) gave the title compound (74 mg, 80%) using 1/2 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF in THF solvent at 40° C. 1H-NMR (400 MHz, CDCl3): δ 7.61 (m, 4H), 7.48 (t, 2H, J=7.6 Hz), 7.37 (app.t, 1H, J=7.2 Hz), 7.04 (d, 2H, J=8.8 Hz), 3.90 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 159.09, 140.76, 133.69, 128.66, 128.08, 126.67, 126.60, 114.14, 55.26. GC/MS(EI): m/z 184 (M+). Anal. Calcd for C13H12O: C, 84.75; H, 6.56. Found: C, 84.86; H, 6.76.
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step One
Yield
80%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,380
Citations
H Mizuno, U Haku, Y Marutani, A Ishizumi… - Advanced …, 2012 - Wiley Online Library
Room temperature lasing was stably observed in air from an orthorhombic crystal of 5, 5′-bis (4′-methoxybiphenyl-4-yl)-2, 2′-bithiophene (BP2T-OMe). A pair of parallel {110} facets …
Number of citations: 93 onlinelibrary.wiley.com
HJ Lehmler, S Parkin, LW Robertson - Chemosphere, 2002 - Elsevier
The crystal structure of a “coplanar” polychlorinated biphenyl (PCB) derivative, 4-methoxy-3,3 ′ ,5 ′ -trichlorobiphenyl (C 13 H 9 Cl 3 O), is described. The torsion angle of the title …
Number of citations: 23 www.sciencedirect.com
JR Fry - Biochemical Pharmacology, 1981 - Elsevier
… conversion of biphenyl and 4-methoxybiphenyl to 4-hydroxybiphenyl in rat liver microsomes has … A study of the literature suggested that biphenyl (BP) and 4-methoxybiphenyl(4-MBP) …
Number of citations: 13 www.sciencedirect.com
A De Souza Gomes, V Percec - Journal of Polymer Science …, 1991 - Wiley Online Library
In a series of publications from our laboratory, we have demonstrated the capability to molecular engineer mesophases of side chain liquid crystalline polymers by using constitutional …
Number of citations: 1 onlinelibrary.wiley.com
T Sato, M Oki - Bulletin of the Chemical Society of Japan, 1957 - journal.csj.jp
… the authors hoped to find out first the most suitable alkyl group substituted at position 2 only of 4-methoxybiphenyl-4'-carboxylic acid. 2-Alkyl-4-methoxybiphenyl-4'-carboxylic acids (VII) …
Number of citations: 9 www.journal.csj.jp
M Oki, T Sato - Bulletin of the Chemical Society of Japan, 1957 - journal.csj.jp
In connection with the hypothesis, proposed by one of the present authors (MO) and Y. Urushibara1), which postulates that the estrogenic compounds should possess not only two …
Number of citations: 8 www.journal.csj.jp
R Glaser, N Knotts, Z Wu, CL Barnes - Crystal growth & design, 2006 - ACS Publications
4‘-Acetyl-4-methoxybiphenyl (AMB) was synthesized via a catalytic Suzuki cross-coupling reaction, and the crystal structure was determined. The crystals of AMB feature an …
Number of citations: 9 pubs.acs.org
D Navarro-Rodriguez, FJ Rodriguez-Gonzalez… - European polymer …, 1998 - Elsevier
… In this work, we have modified glycidyl methacrylate polymers with 4-hydroxy-4’-methoxybiphenyl (4H4MB) in order to study the steric hindering effect. The resulting polymers of this …
Number of citations: 37 www.sciencedirect.com
S Hotta, M Goto, R Azumi - Chemistry letters, 2007 - journal.csj.jp
The crystal structure of a thiophene/phenylene co-oligomer of 2,5-bis(4′-methoxybiphenyl-4-yl)thiophene has been investigated. The crystals are orthorhombic with space group Cmc2 …
Number of citations: 24 www.journal.csj.jp
JL Abernethy, H Pollock - Journal of the American Chemical …, 1951 - ACS Publications
… Bell1 on the bromination of 4-methoxybiphenyl. Our results on … of 4-methoxybiphenyl dissolved in 75 ml. of chloroform, to … and 3,4'-dibromo-4-methoxybiphenyl prepared from 3,4'-…
Number of citations: 3 pubs.acs.org

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